Diironnonacarbonyl
Description
Historical Context and Discovery of Diironnonacarbonyl
This compound was the third metal carbonyl to be discovered, a finding that occurred in 1905. mdpi.comresearchgate.net Its discovery followed that of nickel tetracarbonyl (Ni(CO)₄) and iron pentacarbonyl (Fe(CO)₅). mdpi.comwikipedia.org The synthesis of Fe₂(CO)₉ was pioneering as it marked the first time a metal carbonyl was prepared via a photochemical route. mdpi.comresearchgate.net The established method involves the photolysis of iron pentacarbonyl dissolved in glacial acetic acid. wikipedia.orgmdpi.comnou.edu.ng
2 Fe(CO)₅ → Fe₂(CO)₉ + CO wikipedia.orgwikipedia.org
Significance of this compound in Organometallic Chemistry and Synthesis
This compound is a cornerstone reagent in organometallic chemistry, primarily serving as a reactive source of Fe(0). wikipedia.orgwikipedia.orgchemeurope.com Its utility stems from its role as a precursor to a wide array of other organoiron complexes. wikipedia.orgsmolecule.com It is frequently used to synthesize compounds of the general types Fe(CO)₄L (where L is a Lewis base) and Fe(CO)₃(diene). wikipedia.orgchemeurope.comwikiwand.com These reactions are typically carried out in slurries with solvents like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com In such conditions, it is believed that a small amount of Fe₂(CO)₉ dissolves by dissociating into iron pentacarbonyl and a THF-coordinated Fe(CO)₄ fragment. wikipedia.orgwikiwand.com
Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF) wikipedia.org
Its enhanced reactivity compared to Fe(CO)₅ makes it a preferred reagent in many synthetic applications. chemeurope.com For instance, it is employed in the synthesis of (benzylideneacetone)iron tricarbonyl, which itself serves as a convenient source of the Fe(CO)₃ subunit for further reactions. wikipedia.orgwikipedia.org Another significant application is in the preparation of cyclobutadieneiron tricarbonyl from 3,4-dichlorocyclobutene. wikipedia.org Furthermore, Fe₂(CO)₉ is utilized in the Noyori [3+2] reaction, a net [2+3]-cycloaddition of dibromoketones to synthesize cyclopentadienones. wikipedia.org
Overview of Principal Research Trajectories for this compound
The unique properties of this compound have spurred several key avenues of research, primarily in catalysis, materials science, and specialized organic synthesis.
Catalysis: Fe₂(CO)₉ is a valuable catalyst and catalyst precursor in various industrial and laboratory-scale reactions. smolecule.comwikipedia.org It has been explored for use in hydroformylation, the process of converting alkenes into aldehydes, and in hydrogenation reactions. smolecule.com A significant area of modern research involves using diiron nonacarbonyl and its derivatives as structural and functional models for the active sites of hydrogenase enzymes. This research is pertinent to sustainable energy, aiming to develop efficient catalysts for hydrogen production from water.
Materials Science: A prominent application of Fe₂(CO)₉ is in the synthesis of iron-based nanomaterials. Researchers have demonstrated that the thermal decomposition of this compound can produce iron nanoparticles. scispace.com Studies have also investigated its use as a precursor for depositing iron catalyst nanoparticles for the controlled growth of carbon nanotubes. nist.govnih.gov Research has shown that using diiron nonacarbonyl at an elevated substrate temperature (100 °C) can reduce the co-deposition of carbon, which otherwise passivates the iron catalyst particles. nist.govnih.gov
Table 2: Example Parameters for Iron Nanoparticle Synthesis
| Parameter | Detail | Observation |
|---|---|---|
| Precursor | This compound (Fe₂(CO)₉) | Effective source of iron for nanoparticle formation. |
| Method | Thermal Decomposition | Typically performed in an ionic liquid solvent. |
| Temperature | 170°C - 200°C | Influences the resulting particle size and stability. |
| Resulting Size | ~10 nm median diameter | Dependent on specific synthesis conditions. |
Organic Synthesis: Beyond its general use as an iron source, Fe₂(CO)₉ is employed in specific synthetic transformations. It reacts with various heterocyclic compounds to form organometallic complexes. For example, its reaction with azine derivatives can lead to novel coordination modes and N-N bond cleavage. acs.org It also facilitates cycloaddition and aromatization reactions.
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Fe2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Precursors of Diironnonacarbonyl
Photolytic Synthesis from Iron Pentacarbonyl (Fe(CO)₅)
2 Fe(CO)₅ → Fe₂(CO)₉ + CO wikipedia.orgchemeurope.com
This light-initiated reaction, first discovered in 1905, was a foundational moment in the development of using light to drive chemical reactions. researchgate.net
The choice of solvent is critical for optimizing the yield and efficiency of the photolytic synthesis. Glacial acetic acid is the most frequently utilized solvent for this reaction, providing good yields of Fe₂(CO)₉. wikipedia.orgnptel.ac.inchemeurope.comuregina.ca The use of an inexpensive and efficient photochemical reactor with Iron Pentacarbonyl in acetic acid has been demonstrated to produce Diironnonacarbonyl with good yields in timeframes suitable for educational settings. researchgate.net While the compound is virtually insoluble in all common solvents, the reaction proceeds effectively in an acetic acid solution or slurry. wikipedia.orgchemeurope.com The insolubility of the product in the reaction medium facilitates its separation upon formation.
The formation of this compound from Iron Pentacarbonyl is initiated by the photolytic cleavage of an iron-carbonyl (Fe-CO) bond. This process has been the subject of extensive experimental and theoretical studies. researchgate.net
The mechanism proceeds through the following key steps:
Photoexcitation : Upon irradiation with UV light, the Fe(CO)₅ molecule is excited. This excitation, specifically of the metal-to-CO charge-transfer band, leads to the dissociation of a carbon monoxide (CO) ligand. wikipedia.orgresearchgate.net
Formation of an Unsaturated Intermediate : The loss of a CO molecule generates a highly reactive, coordinatively unsaturated 16-electron intermediate, iron tetracarbonyl (Fe(CO)₄). researchgate.netwikipedia.org Studies have shown that this intermediate can exist in either a singlet or triplet electronic state, with the triplet state playing a crucial role in subsequent reactions. researchgate.netresearchgate.net
Dimerization : The photochemically generated Fe(CO)₄ intermediate then reacts with a molecule of the starting material, Fe(CO)₅, to form the final this compound product. researchgate.net
Ultrafast transient absorption spectroscopy has revealed that the photodissociation can be sequential, with Fe(CO)₅ first forming Fe(CO)₄, which can then be further photolyzed to Fe(CO)₃ if irradiation is prolonged. researchgate.net However, in the synthetic context for Fe₂(CO)₉, the key step is the generation of the Fe(CO)₄ intermediate which leads to the dinuclear product. wikipedia.org
Interactive Data Tables
Table 1: Comparison of Synthesis Methods for Diiron Nonacarbonyl
| Synthesis Method | Precursor | Key Conditions | Typical Yield |
| Photolytic Synthesis | Iron Pentacarbonyl (Fe(CO)₅) | UV irradiation in glacial acetic acid | Good wikipedia.orgchemeurope.com |
| Thermal Decomposition | Iron Pentacarbonyl (Fe(CO)₅) | Heating at 100–120°C in an inert solvent | Lower (40-50%) |
Table 2: Key Mechanistic Steps in Photolytic Synthesis
| Step | Description | Intermediate/Product |
| 1. Photoexcitation | Fe(CO)₅ absorbs UV light, promoting an electron to an anti-bonding orbital. wikipedia.org | Excited Fe(CO)₅* |
| 2. CO Dissociation | The excited complex rapidly loses one CO ligand. researchgate.netresearchgate.net | Iron Tetracarbonyl (Fe(CO)₄) + CO |
| 3. Dimerization | The reactive Fe(CO)₄ intermediate combines with another molecule of Fe(CO)₅. researchgate.net | This compound (Fe₂(CO)₉) |
Alternative Synthetic Routes to this compound
While photolysis is the predominant method, alternative routes to this compound exist, though they are generally less favored.
Thermal Decomposition of Iron Pentacarbonyl : Heating Iron Pentacarbonyl in an inert solvent can produce this compound. However, this method typically results in lower yields (around 40–50%) and can lead to the formation of side products, such as Triiron dodecacarbonyl (Fe₃(CO)₁₂).
Reductive Carbonylation of Iron Salts : Another general method for preparing metal carbonyls involves the treatment of metal salts with carbon monoxide in the presence of a reducing agent. nptel.ac.in This approach is less specific for the synthesis of this compound compared to the photolytic method.
Advanced Spectroscopic Characterization and Structural Elucidation of Diironnonacarbonyl
Vibrational Spectroscopic Analysis of Diironnonacarbonyl
Vibrational spectroscopy is a cornerstone in the characterization of metal carbonyls, providing critical insights into molecular geometry and bonding. uwo.ca For Fe₂(CO)₉, a combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies has been essential to develop a comprehensive understanding of its vibrational modes. mdpi.comresearchgate.net
Infrared spectroscopy has been a key tool in studying diiron nonacarbonyl since early research demonstrated the presence of bridging carbonyl ligands. mdpi.commdpi.com IR spectra of polycrystalline powder have been measured, as well as reflectance spectra from oriented flakes, which helped in assigning the symmetry of some vibrational modes. mdpi.comresearchgate.net In the carbonyl stretching region (1700-2200 cm⁻¹), the IR spectrum of Fe₂(CO)₉ typically displays three distinct bands, which is consistent with its D₃h symmetry. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. Laser Raman spectra of solid Fe₂(CO)₉ have been recorded at various temperatures, including 295, 100, and 15 K. researchgate.netresearchgate.net These studies showed a significant sharpening of the spectral modes as the temperature decreased, but found no evidence of a structural phase change. researchgate.net In the C≡O stretching region, five bands are typically observed in the Raman spectrum. researchgate.net The insolubility of the material has, however, prevented polarization measurements from being conducted. researchgate.net High-pressure Raman spectroscopy studies have also been performed to examine pressure-induced structural changes. researchgate.netsemanticscholar.org
Inelastic Neutron Scattering (INS) spectroscopy has proven to be an invaluable technique for achieving a complete assignment of the vibrational spectra of Fe₂(CO)₉. mdpi.comresearchgate.net Unlike IR and Raman spectroscopy, INS has no selection rules, meaning all vibrational modes are allowed and can be observed. mdpi.comstfc.ac.uk This has enabled the observation of modes that are forbidden in both IR and Raman, providing a more complete vibrational profile. mdpi.com INS is particularly informative in the complex region below 700 cm⁻¹, where it has identified modes for the first time at 188, 374, and 513 cm⁻¹. mdpi.com The intensity of an INS mode is determined by the amplitude of the vibration, which adds another layer of information for assigning modes correctly. mdpi.com
The idealized structure of diiron nonacarbonyl possesses D₃h symmetry. researchgate.net This symmetry dictates the activity of its vibrational modes in IR and Raman spectroscopy. mdpi.com
IR active modes : A₂" and E' symmetries.
Raman active modes : A₁', E', and E" symmetries.
Modes with E' symmetry are active in both IR and Raman spectra. mdpi.com
Modes with A₂' symmetry are inactive in both IR and Raman. mdpi.com
The combination of IR, Raman, and INS data, supported by Density Functional Theory (DFT) calculations, has led to a comprehensive assignment of the vibrational modes of Fe₂(CO)₉. mdpi.comresearchgate.net
| Symmetry (D₃h) | IR Activity | Raman Activity | Description of Motion |
|---|---|---|---|
| A₁' | Inactive | Active | Stretching/Bending Modes |
| A₂' | Inactive | Inactive | Stretching/Bending Modes |
| E' | Active | Active | Stretching/Bending Modes |
| A₁" | Inactive | Inactive | Stretching/Bending Modes |
| A₂" | Active | Inactive | Stretching/Bending Modes |
| E" | Inactive | Active | Stretching/Bending Modes |
Mössbauer Spectroscopy for Iron Center Elucidation
Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common nucleus studied. nih.govwikipedia.org It is highly sensitive to the chemical environment and electronic structure of iron atoms. nih.gov The structural elucidation of Fe₂(CO)₉ was challenging due to its low solubility, which hindered the growth of single crystals for X-ray diffraction. wikipedia.org Mössbauer spectroscopy provided crucial evidence for its structure. The spectrum for diiron nonacarbonyl reveals a single quadrupole doublet. wikipedia.org This result is consistent with the D₃h-symmetric structure, where the two iron atoms are in equivalent chemical environments. wikipedia.org
Methodological Adaptations for Study due to Low Solubility
A significant challenge in the study of diiron nonacarbonyl is its virtual insolubility in all common solvents. mdpi.comresearchgate.netwikipedia.org This property means that almost all spectroscopic data available is for the solid state. mdpi.comresearchgate.netmdpi.com To work around this limitation, researchers have developed several methodological adaptations:
Solid-State Spectroscopy : For IR spectroscopy, samples are often prepared as a polyethylene (B3416737) disc to allow for transmission measurements of the solid powder. researchgate.net
Slurry Reactions : For synthetic applications, reactions are typically conducted in slurries, often using tetrahydrofuran (B95107) (THF). It is proposed that small amounts of Fe₂(CO)₉ dissolve by reacting to form Fe(CO)₅ and a THF-adduct of Fe(CO)₄. wikipedia.org
Surface Scanning : To prevent sample decomposition from laser heating during Raman spectroscopy, a surface scanning technique has been employed. researchgate.net
Chemical Solubilization : For applications in nanoparticle synthesis, the issue of poor solubility has been addressed by reacting Fe₂(CO)₉ with amines. This reaction generates non-volatile anionic iron carbonyl species that are soluble in common high-boiling-point solvents. rsc.orgrsc.org
Theoretical and Computational Studies on Diironnonacarbonyl
Density Functional Theory (DFT) Calculations for Spectroscopic Assignments
Density Functional Theory (DFT) has been a primary tool for assigning the vibrational spectra of diironnonacarbonyl. mdpi.com Since the compound's insolubility in almost all solvents prevents solution-state analysis, spectroscopic data is limited to solid-state measurements from techniques like infrared (IR) spectroscopy, Raman spectroscopy, and inelastic neutron scattering (INS). mdpi.comresearchgate.net DFT calculations support the assignment of the observed vibrational modes by correlating them to specific molecular motions. mdpi.com
While DFT is generally reliable for assigning vibrational spectra, Fe₂[CO]₉ has proven to be a challenging case where calculations are less useful than anticipated for frequency prediction alone. mdpi.comresearchgate.net However, the calculated intensities for IR and Raman spectra provide crucial information for making assignments. mdpi.commdpi.com For instance, new IR, Raman, and INS spectra have been used in conjunction with DFT to generate a complete vibrational assignment. mdpi.com Comparisons between experimental spectra and those generated from isolated-molecule DFT calculations can show discrepancies, but periodic-DFT calculations, which account for the crystalline environment, often yield better agreement. researchgate.net These calculations have been essential in assigning modes in the complex region below 800 cm⁻¹, including identifying the Fe-Fe stretch mode. mdpi.com
The table below presents a comparison of selected experimental vibrational frequencies with those calculated using DFT, illustrating the general agreement and specific deviations.
| Vibrational Mode (Symmetry) | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Periodic-DFT) | Description |
| ν(CO) terminal | 2085, 2034 | ~2000-2100 | C-O stretching of terminal carbonyls |
| ν(CO) bridging | 1855, 1828 | ~1800-1900 | C-O stretching of bridging carbonyls rsc.org |
| ν₁₃ (A₂") | 590 | - | Asymmetric stretch of terminal carbonyls mdpi.com |
| ν₃₀ (E") | 490 | - | - researchgate.net |
| - | 425 | - | Strong Raman mode (A' symmetry) mdpi.com |
| Fe-Fe stretch | 260 | - | Symmetric stretch involving Fe displacement mdpi.com |
Note: A complete one-to-one correlation is complex due to solid-state effects and the limitations of the computational models. Data compiled from multiple spectroscopic studies. mdpi.comresearchgate.netrsc.org
Computational Elucidation of Electronic Structure and Bonding
The electronic structure and bonding in this compound are among its most debated aspects. Computational chemistry has been central to moving beyond simplified models to a more nuanced understanding.
Qualitative molecular orbital (MO) diagrams and quantitative calculations show that while some Fe-Fe bonding orbitals exist, they are counteracted by the occupation of corresponding anti-bonding orbitals, leading to no net bond or even a negative formal bond order. stackexchange.com The d-orbitals on the iron atoms, which would participate in a direct σ-bond, are heavily involved in back-bonding to the terminal carbonyl ligands. stackexchange.comresearchgate.net
To account for the short Fe-Fe distance (experimentally ~2.53 Å) in the absence of a direct bond, the concept of a three-center-two-electron (3c-2e) "banana bond" has been proposed for at least one of the bridging carbonyl units. wikipedia.orgwikiwand.com In this model, the two iron atoms and one of the bridging carbonyl carbons share a pair of electrons, an interaction that holds the iron centers in proximity without a direct metal-metal bond. stackexchange.comresearchgate.net This description is supported by the view that the three bridging carbonyls are not identical in their bonding, with a hybrid model suggesting a resonance between structures where each bridging ligand, in turn, participates in this 3c-2e interaction. stackexchange.com
| Bonding Model | Key Features | Supporting Evidence/Rationale | Status |
| Direct Fe-Fe Covalent Bond | A single bond between the two iron atoms. | Satisfies the 18-electron rule; explains diamagnetism and short Fe-Fe distance. wikipedia.orgguidechem.com | Largely refuted by modern computational studies. guidechem.comstackexchange.com |
| No Bond / Anti-bonding Interaction | The interaction between the iron atoms is net repulsive. guidechem.com | MO calculations show occupied anti-bonding orbitals that cancel bonding contributions. stackexchange.com | Currently the accepted view at the research level. guidechem.comstackexchange.com |
| Three-Center-Two-Electron (3c-2e) Bond | One or more Fe-C-Fe linkages where 3 atoms share 2 electrons. | Explains the short Fe-Fe distance without a direct bond; reconciles electron counting. wikipedia.orgstackexchange.com | A key component of the modern bonding description. stackexchange.comresearchgate.net |
This compound possesses two distinct types of carbonyl ligands: six terminal (each bonded to one Fe atom) and three bridging (each bonded to both Fe atoms). wikipedia.org Computational studies have been instrumental in characterizing the differences in their bonding.
Using methods like Energy Decomposition Analysis in conjunction with Natural Orbitals for Chemical Valence (EDA-NOCV), researchers have quantified the interactions between the iron centers and the carbonyl ligands. acs.org These analyses reveal that the bridging carbonyls are more strongly bonded to the metal centers than the terminal ones. acs.org This stronger interaction in the bridging ligands is a result of both enhanced M←CO σ-donation and stronger M→CO π-back-donation compared to the terminal ligands. acs.org
Furthermore, computational models distinguish between different types of bridging interactions. stackexchange.com A "ketonic" bridging carbonyl acts as a one-electron donor to each metal atom. stackexchange.com In contrast, a bridging carbonyl involved in a 3c-2e interaction is formally counted as a two-electron donor to the entire bridge, shared between the two metals. stackexchange.com The equivalence of the three bridging carbonyls in Fe₂(CO)₉ suggests a resonance hybrid of these forms, where, on average, two are more "ketonic" and one is of the 3c-2e type. stackexchange.com Solid-state ¹³C and ¹⁷O NMR studies, supported by DFT calculations of shielding tensors, also provide insight into the distinct electronic environments of the bridging and terminal carbonyls. illinois.edu
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are powerful tools for predicting and analyzing the reaction pathways of this compound. rsc.orgnih.govnih.gov As a reactive source of Fe(0), Fe₂(CO)₉ serves as a precursor in numerous organometallic and organic syntheses. wikipedia.org Computational modeling helps elucidate the mechanisms of these transformations by calculating the energies of reactants, products, and, crucially, the transition states that connect them. rsc.orgnih.gov
For example, Fe₂(CO)₉ is a common precursor to Fe(CO)₄L and Fe(CO)₃(diene) complexes. wikipedia.org The proposed first step is the dissolution and dissociation of Fe₂(CO)₉ into highly reactive Fe(CO)₄ and stable Fe(CO)₅ fragments. wikipedia.org Quantum chemical methods can model the energetics of this dissociation and the subsequent reaction of the Fe(CO)₄ fragment with various substrates like alkenes. rsc.org
Specific applications of computational analysis include:
Cycloaddition Reactions: The reaction of Fe₂(CO)₉ in reducing furan-yne adducts to form functionalized benzenes has been studied computationally. nih.gov Analysis of concerted versus stepwise mechanisms and the energetics of different electronic states helps to understand and predict reaction outcomes. nih.govscribd.com
Pauson-Khand Reactions: The role of Fe₂(CO)₉ in mediating Pauson-Khand reactions has been examined using computational chemistry. These studies have provided detailed insights into the behavior of the Fe(CO)₄ fragment and the stereoselective mechanistic pathways involving three-membered iron metallacycle intermediates. rsc.org
Ligand Substitution: The substitution of CO ligands in Fe₂(CO)₉ by other donor ligands is a fundamental reaction. acs.org Theoretical studies help explain why simple substitution is often complex and why rearrangements to structures with asymmetric or semi-bridging carbonyls occur, depending on the electronic properties of the incoming ligand. acs.org
By mapping potential energy surfaces, these calculations can predict reaction selectivity, identify key intermediates, and guide the experimental development of new synthetic methods. rsc.orgnih.gov
Reactivity and Reaction Mechanisms of Diironnonacarbonyl in Organometallic Transformations
Ligand Substitution Reactions
Ligand substitution reactions are fundamental to the chemistry of diironnonacarbonyl, providing pathways to a diverse range of iron carbonyl complexes. wikipedia.org These reactions are typically initiated by the dissociation of carbon monoxide or the cleavage of the diiron center.
Due to its virtual insolubility in common solvents, reactions involving this compound are often conducted in slurries, typically using tetrahydrofuran (B95107) (THF). wikipedia.org In these conditions, it is proposed that a small amount of Fe₂(CO)₉ dissolves and undergoes heterolytic cleavage to generate iron pentacarbonyl, Fe(CO)₅, and a coordinatively unsaturated and highly reactive tetracarbonyliron(THF) intermediate, Fe(CO)₄(THF). wikipedia.orgrsc.org
Proposed Dissolution and Dissociation in THF: Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF) wikipedia.org
This reactive Fe(CO)₄ intermediate is central to subsequent ligand exchange reactions. rsc.org The generation of this species facilitates the substitution of a CO ligand by other donor molecules present in the reaction mixture. Low-temperature UV/vis photolysis of Fe₂(CO)₉ can also lead to the loss of a CO ligand, yielding the unsaturated complex Fe₂(CO)₈, which exists as both CO-bridged and unbridged isomers.
This compound readily reacts with various Lewis bases, leading to the formation of substituted iron carbonyl complexes. These reactions underscore the compound's utility as a source of the Fe(CO)₄ and Fe(CO)₃ fragments.
With phosphine (B1218219) ligands, such as triphenylphosphine (B44618), Fe₂(CO)₉ can yield monosubstituted products like Fe(CO)₄(PPh₃) or disubstituted complexes. rsc.org For example, the reaction with P(p-tolyl)₃ results in a mixture of Fe(CO)₅, Fe(CO)₄{P(p-tolyl)₃}, and Fe(CO)₃{P(p-tolyl)₃}₂, consistent with the fragmentation of the diiron complex and the generation of a reactive tetracarbonyl species. rsc.org
Isocyanide derivatives of this compound, such as Fe₂(CNR)₉, can also be prepared. rsc.org These complexes exhibit some solubility in organic solvents, unlike the parent compound. rsc.org Direct reaction of Fe₂(CO)₉ with isocyanides can lead to the replacement of CO ligands.
| Lewis Base (L) | Reactant | Product(s) | Reference |
| Phosphines (e.g., P(p-tolyl)₃) | Fe₂(CO)₉ | Fe(CO)₅, Fe(CO)₄{P(p-tolyl)₃}, Fe(CO)₃{P(p-tolyl)₃}₂ | rsc.org |
| Pyridine (in THF under CO) | Fe₂(CO)₉ | Fe(CO)₄(py) | rsc.org |
| Isocyanides (CNR) | Fe₂(CO)₉ | Fe₂(CNR)₉ and other substituted complexes | rsc.org |
This compound is a widely used starting material for the synthesis of mononuclear iron carbonyl complexes of the types Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.org
The formation of Fe(CO)₄L complexes occurs through the reaction with a ligand L, as described in the previous section, where L can be a phosphine, isocyanide, or other Lewis base. wikipedia.org
The synthesis of (diene)iron tricarbonyl complexes is a particularly important application of Fe₂(CO)₉. It reacts with various dienes, often conjugated, to afford stable (diene)Fe(CO)₃ complexes. wikipedia.org For instance, (benzylideneacetone)iron tricarbonyl is prepared by the reaction of this compound with benzylideneacetone. wikipedia.org This complex itself serves as a convenient source of the Fe(CO)₃ moiety for transfer to other dienes. wikipedia.org Another key example is the preparation of (cyclobutadiene)iron tricarbonyl from 3,4-dichlorocyclobutene and Fe₂(CO)₉. wikipedia.org
Examples of Mononuclear Complex Formation:
Fe₂(CO)₉ + L → Fe(CO)₄L + Fe(CO)₅ (where L = Lewis base) wikipedia.org
Fe₂(CO)₉ + Benzylideneacetone → (C₆H₅CH=CHC(O)CH₃)Fe(CO)₃ + Fe(CO)₅ + CO wikipedia.org
Fe₂(CO)₉ + C₄H₄Cl₂ → (C₄H₄)Fe(CO)₃ + FeCl₂ + 6 CO wikipedia.org
Oxidative Addition and Redox Chemistry
This compound participates in oxidative addition reactions, where the formal oxidation state of the iron center increases. These reactions are crucial for the synthesis of various organoiron compounds, particularly iron(II) complexes.
A prominent example of oxidative addition is the reaction of Fe₂(CO)₉ with allyl bromide. wikipedia.orgwikipedia.org This reaction involves the cleavage of the carbon-bromine bond and the formation of an allyl iron(II) derivative, along with the liberation of carbon monoxide and iron pentacarbonyl. wikipedia.org
Reaction with Allyl Bromide: Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + CO + Fe(CO)₅ wikipedia.org
Similarly, the reaction with 3,4-dichlorocyclobutene to form cyclobutadieneiron tricarbonyl can be viewed as an oxidative addition followed by reductive elimination of chlorine. wikipedia.org The iron center formally undergoes oxidation, leading to the formation of iron(II) chloride as a byproduct. wikipedia.org
Reaction with 3,4-Dichlorocyclobutene: C₄H₄Cl₂ + Fe₂(CO)₉ → (C₄H₄)Fe(CO)₃ + FeCl₂ + 6 CO wikipedia.org
The oxidative addition of organic halides to this compound directly leads to the formation of stable iron(II) complexes. wikipedia.org In the reaction with allyl bromide, the product, π-allyltricarbonyliron bromide, is an iron(II) species where the iron atom is bonded to the allyl group, a bromide, and three carbonyl ligands. wikipedia.org Likewise, the reaction with 3,4-dichlorocyclobutene yields iron(II) chloride alongside the desired organometallic product. wikipedia.org These reactions demonstrate the ability of the Fe(0) center in Fe₂(CO)₉ to undergo a two-electron oxidation to the more stable +2 oxidation state.
| Organic Halide | Reactant | Iron(II) Product(s) | Reference |
| Allyl Bromide | Fe₂(CO)₉ | FeBr(CO)₃(C₃H₅) | wikipedia.org |
| 3,4-Dichlorocyclobutene | Fe₂(CO)₉ | FeCl₂ (and (C₄H₄)Fe(CO)₃) | wikipedia.org |
Formation of Carbonylate Anions (e.g., with Sodium Metal)
The reaction of diiron nonacarbonyl with alkali metals, such as sodium, is a fundamental process in organometallic chemistry that leads to the formation of highly reactive carbonylate anions. This reduction process involves the cleavage of the iron-iron bond and the addition of electrons to the iron centers. While the direct reaction of diiron nonacarbonyl with sodium is not as commonly cited as the reduction of iron pentacarbonyl, the resulting anionic species are key synthons in organometallic synthesis.
The reduction of iron carbonyls with sodium metal typically yields sodium tetracarbonylferrate, Na₂[Fe(CO)₄]. wikipedia.orgbritannica.com This dianion, [Fe(CO)₄]²⁻, is isoelectronic with Ni(CO)₄ and possesses a tetrahedral geometry. wikipedia.org The formation of this anion from iron pentacarbonyl proceeds via the reduction of the iron center from the 0 oxidation state to -2. A similar principle applies to the reduction of diiron nonacarbonyl, where the dimeric structure is broken down to form mononuclear anionic species. The high reactivity of these carbonylate anions makes them valuable reagents for the synthesis of a wide range of organic and organometallic compounds. britannica.com For instance, they can be used to synthesize aldehydes, ketones, and carboxylic acids. britannica.com
Cluster and Higher Nuclearity Complex Formation
Diiron nonacarbonyl serves as a versatile precursor for the synthesis of a variety of higher nuclearity iron carbonyl clusters and heterometallic clusters. Its reactivity allows for the controlled assembly of more complex metal frameworks.
Reactions with Other Metal Carbonyls (e.g., Co₂(CO)₈)
The reaction of diiron nonacarbonyl with other metal carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), provides a route to heterometallic clusters. These reactions can lead to the formation of clusters containing both iron and cobalt atoms, with the potential for novel structural and reactive properties. For example, the reaction of [Co₂(CO)₈] in the dark at low temperatures can yield a mixture of binuclear and trinuclear clusters. nih.gov
Synthesis of Polynuclear Iron Carbonyl Clusters
Diiron nonacarbonyl is a key starting material for the synthesis of larger iron carbonyl clusters, most notably triiron dodecacarbonyl (Fe₃(CO)₁₂). jetir.orgwikipedia.org The conversion of Fe₂(CO)₉ to Fe₃(CO)₁₂ can be viewed as the replacement of a bridging carbonyl group in the diiron structure with an Fe(CO)₄ fragment. jetir.org This transformation is a fundamental step in the build-up of polynuclear iron carbonyl clusters. Fe₃(CO)₁₂ is a dark green solid that is soluble in non-polar organic solvents and serves as an important precursor in its own right for the synthesis of other iron carbonyl derivatives and clusters. jetir.orgwikipedia.org
Formation of Heterometallic Clusters
The reactivity of diiron nonacarbonyl extends to the formation of heterometallic clusters containing metals other than cobalt. For instance, its reaction with appropriate tungsten complexes can lead to the insertion of an Fe(CO)₄ fragment into a W-H-W bond, forming a trinuclear FeW₂ cluster. nih.gov Similarly, reactions with ruthenium carbonyl complexes can yield polynuclear iron-ruthenium carbonyl cluster compounds such as Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂. rsc.org The synthesis of these mixed-metal clusters is of significant interest as they can exhibit unique catalytic and electronic properties derived from the synergistic effects of the different metal centers.
Studies of Cluster Fragmentation Pathways
The fragmentation of iron carbonyl clusters, including those derived from diiron nonacarbonyl, is a subject of considerable study, often initiated by methods such as photoionization or electron impact. nih.gov These studies provide fundamental insights into the bonding and stability of metal carbonyl clusters. The primary fragmentation pathway for iron carbonyls typically involves the sequential loss of carbon monoxide ligands. nih.gov In the case of diiron nonacarbonyl, fragmentation can also involve the cleavage of the iron-iron interaction. The study of these fragmentation pathways is crucial for understanding the behavior of these compounds in mass spectrometry and their decomposition processes under various conditions. nih.gov
Reactions with Thiols and Organosulfur Compounds
Diiron nonacarbonyl reacts readily with thiols (RSH) and other organosulfur compounds to produce a variety of iron-sulfur complexes. These reactions are of significant interest due to their relevance to the active sites of hydrogenase enzymes and for the synthesis of novel organometallic materials. wikipedia.org
The most common products from the reaction of diiron nonacarbonyl with thiols are the diiron dithiolato hexacarbonyl complexes of the general formula Fe₂(μ-SR)₂(CO)₆. nih.gov This reaction is a highly chemoselective and robust method for the synthesis of these complexes. nih.gov The reaction proceeds via the substitution of carbonyl ligands and the oxidative addition of the S-H bond of the thiol to the iron centers, with the concomitant evolution of hydrogen gas. A wide range of functional groups on the organic substituent of the thiol are tolerated in this reaction. nih.gov Similarly, reactions with disulfides (RSSR) can also yield thiolate-bridged complexes. wikipedia.org
The resulting diiron dithiolato complexes are valuable models for the active sites of [FeFe]-hydrogenases and are studied for their potential applications in catalysis, particularly in relation to hydrogen production and activation. wikipedia.org
| Reactant | Product | Reference |
| Sodium Metal | Carbonylate Anions (e.g., [Fe(CO)₄]²⁻) | wikipedia.orgbritannica.com |
| Co₂(CO)₈ | Heterometallic Clusters | nih.gov |
| - | Fe₃(CO)₁₂ | jetir.orgwikipedia.org |
| Tungsten Complexes | Heterometallic Clusters (e.g., FeW₂) | nih.gov |
| Ruthenium Carbonyls | Heterometallic Clusters (e.g., Fe₂Ru(CO)₁₂, FeRu₂(CO)₁₂) | rsc.org |
| Thiols (RSH) | Diiron Dithiolato Hexacarbonyls (Fe₂(μ-SR)₂(CO)₆) | nih.gov |
| Disulfides (RSSR) | Thiolate-bridged Complexes | wikipedia.org |
Synthesis of Diiron(I) Dithiolato Hexacarbonyl Complexes
The mechanism for the formation of Fe₂(μ-SR)₂(CO)₆ from thiols and an Fe(CO)₄ source, which can be generated from diiron nonacarbonyl, is understood to proceed through initial intermediates such as Fe(CO)₄(RSH) and HFe(CO)₄(SR). acs.org These species then combine and eliminate hydrogen gas to form the stable, dithiolate-bridged diiron hexacarbonyl product. The versatility of this reaction allows for the synthesis of a wide array of complexes with varied organic substituents on the sulfur atoms.
Below is a table summarizing the synthesis of various diiron(I) dithiolato hexacarbonyl complexes using iron carbonyls, including diiron nonacarbonyl, as precursors.
| Dithiolate Bridge ((SR)₂) | Iron Carbonyl Precursor(s) | Typical Yield | Reference |
|---|---|---|---|
| (S-n-Bu)₂ | Fe₃(CO)₁₂ | 65-72% | acs.org |
| (S-i-Pr)₂ | Fe₃(CO)₁₂ | 47% | mdpi.com |
| (SCH₂CH₂CN)₂ | Fe₂(CO)₉ / Fe₃(CO)₁₂ | 23-63% | mdpi.com |
| (SCH₂CH₂OH)₂ | Fe₂(CO)₉ / Fe₃(CO)₁₂ | 23-63% | mdpi.com |
Chemoselectivity and Functional Group Tolerance in Thiol Reactions
A key feature of the synthesis of diiron dithiolato complexes from iron(0) carbonyls like diiron nonacarbonyl is the high degree of chemoselectivity for the thiol group (-SH). acs.orgnih.gov This specificity allows the reaction to proceed without affecting a wide range of other functional groups that may be present on the thiol's side chain. redalyc.orgwikipedia.org
This remarkable functional group tolerance makes it possible to prepare elaborate diiron dithiolato carbonyls that are pre-functionalized with reactive groups. acs.org For example, thiols containing protected amino and carboxyl groups, such as derivatives of cysteine, can be successfully converted into their corresponding diiron hexacarbonyl complexes. acs.org The resulting dithiolato complexes are generally robust, which permits further synthetic modifications to be performed on the organic substituents without disrupting the diiron core. nih.govredalyc.org This high tolerance is crucial for building complex biomimetic models, such as those for the active sites of [FeFe]-hydrogenase enzymes. nih.gov
Mechanistic Studies of Azadithiolate Reactivity
The synthesis of diiron azadithiolate complexes, Fe₂(μ-SCH₂)₂NR₆, which serve as important structural and functional models for the active site of [FeFe]-hydrogenase, requires specialized synthetic strategies because the free azadithiol ligands (RN(CH₂SH)₂) are inherently unstable. chemeurope.com Consequently, the azadithiolate bridge must be constructed directly on the diiron framework. chemeurope.com
One primary mechanistic route involves the alkylation of diiron precursors like Fe₂(μ-S₂) (CO)₆ or Fe₂(μ-SH)₂(CO)₆. nih.govredalyc.orgwikipedia.org This approach is particularly effective for installing the complete azadithiolate bridge. nih.gov
Another significant mechanism is a multi-component reaction. For instance, a widely used method is the four-component reaction of Fe₂(SH)₂(CO)₆ with formaldehyde (B43269) (CH₂O) and a primary amine (RNH₂). chemeurope.com Mechanistic studies indicate that this reaction proceeds through the condensation of the Fe-SH group with formaldehyde to form a detectable Fe₂(SCH₂OH)₂(CO)₆ intermediate, which can be isolated and characterized. chemeurope.com This intermediate then reacts with the amine to form the final azadithiolate-bridged complex. This S-centered reactivity highlights a pathway where the ligand is assembled in situ on the metal scaffold. chemeurope.com
Carbon-Hydrogen (C-H) Activation Processes
Iron carbonyl complexes, including diiron nonacarbonyl and the related triiron dodecacarbonyl, are known to participate in Carbon-Hydrogen (C-H) activation, although these reactions can be substrate-dependent and sometimes low-yielding. nih.govredalyc.orgwikipedia.org The reaction of Fe₃(CO)₁₂ with elemental sulfur (S₈) and various unsaturated organic substrates can lead to C-H activation, affording derivatives that are otherwise difficult to access. redalyc.orgwikipedia.org
Furthermore, reagents containing a carbon-sulfur double bond (C=S), such as thiones, exhibit high reactivity towards iron(0) carbonyls. nih.gov These reactions often yield complexes derived from substituted methanedithiolates, a process that can involve C-H activation steps. nih.govredalyc.org While C-H activation via organoiron species was historically considered rare, an increasing number of examples show that iron complexes can activate various types of C-H bonds, including those of aromatic and heteroaromatic systems. nih.gov These processes underscore the ability of reactive, low-valent iron centers generated from precursors like diiron nonacarbonyl to insert into otherwise inert C-H bonds.
Reactivity with Phenylsilanes to Form Bridged Complexes
Diiron nonacarbonyl reacts with phenylsilanes to form a variety of bridged diiron complexes, with the structure of the product depending on the substitution pattern of the silane. acs.org These reactions are typically conducted by stirring a hexane (B92381) slurry of diiron nonacarbonyl with an equimolar amount of the phenylsilane (B129415) for an extended period. acs.org
The reaction with phenylsilane (SiPhH₃) yields the triply bridged diiron complex [(OC)₃Fe]₂(μ-SiPhH)₂(μ-CO). acs.org In this structure, two silylene ligands and one carbonyl ligand bridge the two iron centers.
In contrast, the reaction of diiron nonacarbonyl with diphenylsilane (B1312307) (SiPh₂H₂) produces a singly bridged diiron complex, (OC)₄Fe-Fe(CO)₃(SiHPh₂). acs.org This complex features a single bridging hydrosilyl ligand. Interestingly, this product can be converted through photolysis into a different doubly bridged complex, [(OC)₃Fe]₂(μ-η²-H-SiPh₂)₂, which exhibits agostic Fe-H-Si interactions. acs.org These reactions demonstrate the ability of diiron nonacarbonyl to activate Si-H bonds, leading to the formation of stable iron-silicon rings and bridged structures. acs.org
| Phenylsilane Reactant | Product Complex | Bridging Ligands |
| SiPhH₃ | [(OC)₃Fe]₂(μ-SiPhH)₂(μ-CO) | 2 x SiPhH, 1 x CO |
| SiPh₂H₂ | (OC)₄Fe-Fe(CO)₃(SiHPh₂) | 1 x HSiPh₂ |
Catalytic Applications of Diironnonacarbonyl and Its Derivatives
Role as a Reactive Iron(0) Precursor in Catalysis
Diiron nonacarbonyl is a valuable precursor for generating catalytically active iron species. smolecule.com It is known to be a starting material for compounds of the type Fe(CO)₄L and Fe(CO)₃(diene), which are typically synthesized in tetrahydrofuran (B95107) (THF) slurries. wikipedia.org In these reactions, it is proposed that a small amount of Fe₂[CO]₉ dissolves and dissociates to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgacs.org This ability to generate coordinatively unsaturated iron(0) species is central to its catalytic applications.
The compound's utility as an Fe(0) source is demonstrated in its use for the synthesis of iron-containing nanoparticles. rsc.org Thermal decomposition of diiron nonacarbonyl can produce iron nanoparticles, which themselves have applications in catalysis. rsc.org Furthermore, Fe₂[CO]₉, in combination with ligands like triphenylphosphine (B44618), has been employed as a low-cost and environmentally friendly catalyst system for reactions such as the allylation of zinc enolates. acs.org The unique reactivity of diiron nonacarbonyl, stemming from its two iron centers, facilitates complex formation and catalytic activity, setting it apart from other metal carbonyls. smolecule.com
Advancements in Sustainable and Green Iron Catalysis
The use of iron-based catalysts, often derived from precursors like diiron nonacarbonyl, is a key area of advancement in sustainable and green chemistry. nih.govku.edunih.govrsc.org Iron is an ideal candidate for replacing expensive and toxic precious metals in catalysis due to its high natural abundance, low cost, and low toxicity. nih.govchemistryviews.orgsci-hub.se
Diiron nonacarbonyl and its derivatives are instrumental in developing these more sustainable catalytic systems. For example, it is a precursor in the synthesis of iron nanoparticles for catalytic use and in creating catalysts for hydrogen production, aligning with green energy research. The development of iron catalysts for the hydrosilylation of imines to amines, a process that traditionally relies on noble metals, is another significant step towards greener chemical synthesis. chemistryviews.orgsci-hub.se Research into carbon-based iron catalysts, which combine the advantages of iron with carbon materials, further highlights the move towards efficient and sustainable catalysts for green organic synthesis. nih.gov
Specific Catalytic Transformations and Mechanistic Investigations
Diiron nonacarbonyl plays a crucial role in the development of model systems for hydrogenase enzymes, which are vital for catalyzing hydrogen evolution reactions. ontosight.ai This application is particularly relevant in the field of sustainable energy, where there is a high demand for efficient hydrogen production methods. Diiron nonacarbonyl's ability to facilitate these reactions under mild conditions underscores its potential in green chemistry.
Research has shown that diiron complexes can serve as mimics of the [FeFe]-hydrogenase active site and act as potential catalysts for hydrogen evolution. mdpi.comresearchgate.net Studies have explored the use of iron carbonyl compounds to model the active sites of these enzymes, which are involved in biological hydrogen production. ontosight.ai For instance, a modified peptide containing a diiron carbonyl cluster and a ruthenium photosensitizer has been shown to photocatalytically evolve hydrogen. nih.gov The most common synthetic route to the core structure of these models, Fe₂(μ-SR)₂(CO)₆, involves the reaction of thiols with diiron nonacarbonyl. osti.gov
The catalytic hydrosilylation of imines is an important method for synthesizing amines, a class of compounds with broad applications. chemistryviews.orgsci-hub.sechemistryviews.org While this transformation has traditionally relied on expensive noble metal catalysts, recent advancements have focused on developing more sustainable iron-based systems. chemistryviews.orgrsc.org
A significant breakthrough in this area has been the development of iron(0) catalysts featuring abnormal N-heterocyclic carbene (aNHC) ligands. chemistryviews.orgrsc.org Unlike normal NHCs which bind to the metal at the C2 position, aNHCs bind at the C4 or C5 position. chemistryviews.org This different binding mode makes aNHCs better σ-donors, which increases the electron density at the iron center and enhances catalytic activity. chemistryviews.org
Researchers have successfully prepared these aNHC-iron(0) catalysts by reacting an aNHC with diiron nonacarbonyl ([Fe₂(CO)₉]) in toluene (B28343) at room temperature. chemistryviews.orgrsc.org The development of these stable aNHC ligands has paved the way for their use in a variety of catalytic applications with metals like iron. rsc.org
The aNHC-iron(0) catalyst system has demonstrated remarkable efficiency in the hydrosilylation of a variety of aldimines and ketimines. chemistryviews.org This system achieves high turnover numbers (TONs), reaching up to 17,000, and effectively catalyzes the reactions at room temperature. chemistryviews.org This level of activity is notable as it surpasses that of some reported noble-metal catalysts. chemistryviews.org
The catalyst also exhibits good functional group tolerance and high chemoselectivity. chemistryviews.org The development of such highly active and selective iron-based catalysts represents a significant advancement, offering a cost-effective and environmentally benign alternative to precious metal systems for important chemical transformations like the hydrosilylation of imines. chemistryviews.orgacs.org
Carbon-Carbon (C-C) Coupling Reactions
Diiron nonacarbonyl serves as a versatile precursor in the catalysis of various carbon-carbon bond-forming reactions. researchgate.netrsc.org Its ability to facilitate the coupling of diverse organic substrates makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures with high efficiency and selectivity. researchgate.net
Allylation of Zinc Enolates
A notable application of diiron nonacarbonyl is in the allylation of zinc enolates. acs.orgnih.govacs.org A combination of diiron nonacarbonyl and triphenylphosphine has been identified as a cost-effective and environmentally favorable catalyst system for this transformation. acs.orgnih.govacs.org This catalytic system is particularly effective for the allylation of zinc enolates that are generated in situ through copper-catalyzed asymmetric conjugate addition reactions. acs.orgnih.govacs.org The reaction proceeds at room temperature and provides the allylated products in moderate to good yields. acs.orgacs.org A key feature of this method is the exceptional diastereoselectivity observed in cyclic enone systems. acs.orgnih.govacs.org
While triphenylphosphine has been shown to be a uniquely effective ligand in this process, the precise nature of the active catalytic species derived from the reaction of diiron nonacarbonyl and triphenylphosphine is yet to be fully elucidated. acs.orgnih.govacs.org Attempts to use photochemically generated Fe(CO)₅ and Fe(CO)₄ from Fe₂(CO)₉ did not yield a viable catalyst, suggesting a more complex activation pathway. acs.org The methodology has been successfully applied to the synthesis of important carbocyclic ketone intermediates. acs.org However, its extension to acyclic systems has shown limited success, with modest yields and significantly lower diastereoselectivity. acs.org
Table 1: Diiron Nonacarbonyl/Triphenylphosphine-Catalyzed Allylation of Zinc Enolates acs.org
| Entry | Enone Substrate | Allyl Acetate (B1210297) | Product | Yield (%) | Diastereomeric Ratio (trans/cis) |
| 1 | Cyclohexenone | Allyl Acetate | 2-allylcyclohexanone | 90 | 9:1 |
| 2 | Cyclopentenone | Allyl Acetate | 2-allylcyclopentanone | 85 | >20:1 |
| 3 | 4,4-Dimethylcyclohexenone | Allyl Acetate | 2-allyl-4,4-dimethylcyclohexanone | 78 | >20:1 |
Catalytic Coupling of Allylic Acetates with Malonate Ions
Diiron nonacarbonyl also promotes the catalytic coupling of allylic acetates with malonate ions, yielding valuable alkylated products. researchgate.netresearchgate.netmolaid.com The combination of diiron nonacarbonyl with dimethylamine (B145610) has been found to create an active catalyst for the displacement of allylic acetate by diethyl methylmalonate. researchgate.netresearchgate.net Studies have shown that among various amines, only dimethylamine and morpholine (B109124) are effective promoters for this reaction. researchgate.netresearchgate.net The choice of solvent also plays a crucial role, with dimethylformamide (DMF) and N-methylformamide being significantly superior to solvents like tetrahydrofuran, dichloromethane, and ethanol (B145695). researchgate.netresearchgate.net
Preliminary investigations into the regioselectivity of these reactions suggest that the mechanism does not involve a direct nucleophilic attack on either (η³-allyl)Fe(CO)₄⁺ or (η²-allyl acetate)Fe(CO)₄ complexes. researchgate.netresearchgate.net This indicates a more intricate reaction pathway is at play.
Pauson–Khand Reactions
The Pauson–Khand reaction, a formal [2+2+1] cycloaddition, is a powerful method for synthesizing cyclopentenones. rsc.orgrsc.org Diiron nonacarbonyl has emerged as an effective and inexpensive reagent for mediating these reactions, particularly with certain substrates. rsc.orgrsc.org
Iron-Mediated Cycloadditions of Allenylsilanes
Diiron nonacarbonyl has been successfully employed in the Pauson–Khand reactions of 1,1-disubstituted allenylsilanes. rsc.orgresearchgate.netthieme-connect.com This process allows for the stereoselective formation of highly functionalized 4-alkylidene-2-cyclopenten-1-ones at ambient temperatures. rsc.orgrsc.org The reaction proceeds through a [2+2+1] pathway, initiated by the reaction of the allenylsilane with diiron nonacarbonyl to generate a three-membered iron metallacycle. thieme-connect.comepa.gov This intermediate then undergoes complexation with an alkyne, followed by reductive elimination to afford the final cyclopentenone product. thieme-connect.comepa.gov
Mechanistic Investigations of Reactive Three-Membered Iron Metallacycles
Mechanistic studies have provided significant insights into the Pauson–Khand cycloadditions involving diiron nonacarbonyl. rsc.orgrsc.org A key finding is the characterization of three-membered iron metallacycles as reaction-competent intermediates. rsc.orgrsc.orgresearchgate.net These metallacycles, formed from the reaction of the allene (B1206475) substrate with an Fe(CO)₄ fragment, have been isolated and characterized. rsc.org
These iron metallacyclopropanes have been shown to be competent in the reaction. rsc.org When these isolated complexes are reconstituted in anhydrous THF with an alkyne and an amine N-oxide (NMO), they rapidly produce the expected cyclopentenones at room temperature without the need for a carbon monoxide atmosphere or elevated temperatures. rsc.org In the absence of NMO, the reaction proceeds very slowly, highlighting the role of the promoter in the catalytic cycle. rsc.org Computational studies have further detailed the unique behavior of the Fe(CO)₄ moiety and its role in these Pauson–Khand processes. rsc.org
Carbon Dioxide (CO₂) Activation and Reduction
The activation and reduction of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. scienceopen.comnih.gov Diiron nonacarbonyl (Fe₂(CO)₉) and its derivatives have shown potential in this field. nih.govwikipedia.org The conversion of CO₂ can lead to the production of formic acid, formaldehyde (B43269), methanol, and methane (B114726) through sequential reduction processes. nih.gov
Diiron complexes with specific bridging ligands have been designed to enhance catalytic activity for the electrochemical reduction of CO₂. For instance, diiron complexes with rigid and conjugated S-to-S bridges have been studied. One such complex, featuring a 2,3-naphthalenedithiolato bridge, demonstrated a low catalytic onset potential. nih.gov Another complex with a diphenyl-1,2-vinylidene bridge exhibited high catalytic activity, surpassing that of the benchmark complex [(μ-bdt)Fe₂(CO)₆] (bdt = benzene-1,2-dithiolate). nih.gov
Controlled potential electrolysis experiments with a diiron complex in a methanol/acetonitrile solution at -2.35 V vs Fc+/0 resulted in a high faradaic yield, producing formic acid, carbon monoxide, and hydrogen with varying selectivities. nih.gov These findings suggest that modifying the S-to-S bridge structure is a viable strategy for improving the performance of diiron complexes in electrocatalytic CO₂ reduction. nih.gov
Furthermore, abnormal N-heterocyclic carbene (aNHC) based iron(0) complexes, synthesized from diiron nonacarbonyl, have been investigated. rsc.org These complexes have been noted for their role in the catalytic reduction of carbon dioxide. rsc.org
Table 1: Performance of Diiron Complexes in Electrocatalytic CO₂ Reduction
| Complex | Bridge Ligand | Catalytic Onset Potential (V vs Fc+/0) | Maximum Turnover Frequency (TOFmax) (s⁻¹) | Product Selectivity (Faradaic Yield %) |
|---|---|---|---|---|
| Complex with 2,3-naphthalenedithiolato bridge | 2,3-Naphthalenedithiolato | -1.75 | - | - |
| Complex with diphenyl-1,2-vinylidene bridge | Diphenyl-1,2-vinylidene | - | 295 | HCOOH (77%), CO (9%), H₂ (14%) |
Robust Bond Functionalization (e.g., C-X, C-H, C-O, C-F activation)
The activation and functionalization of strong chemical bonds are fundamental challenges in chemistry. rsc.orgtcichemicals.com Diiron nonacarbonyl and its derivatives have been employed in the activation of various robust bonds, including carbon-halogen (C-X), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds. rsc.orgfrontiersin.org
C-H Bond Activation
Carbon-hydrogen (C-H) bond activation provides a direct method for forming new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. tcichemicals.com Iron carbonyl complexes, including diiron nonacarbonyl, have been utilized in C-H activation reactions. rsc.orgtcichemicals.com For example, diiron nonacarbonyl can react with ketimines through the oxidative addition of a C(sp²)-H bond to one of the iron centers. rsc.org The synergy of dinuclear iron centers has been found to be crucial in the oxidative C-H addition and turnover-limiting H-transfer in certain catalytic cycles. mdpi.com
C-O Bond Activation
The cleavage of carbon-oxygen (C-O) bonds is an important transformation in organic synthesis, enabling the construction of complex molecules. rsc.org Transition metal-catalyzed processes are a key method for achieving C-O activation. rsc.orgnih.gov Iron carbonyls are among the metal complexes used for this purpose. rsc.org
C-F Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation particularly challenging. rsc.orgd-nb.info Despite this, advances have been made using various catalytic systems. rsc.org Diiron nonacarbonyl is capable of reacting with certain fluorinated compounds. For instance, it can react with polyfluorinated fluorocarbons, which are susceptible to nucleophilic attack. rsc.org The mechanism often involves a single electron transfer to the organofluoride as the initial step. rsc.org
Table 2: Examples of Robust Bond Activation by Diiron Nonacarbonyl
| Bond Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| C(sp²)-H | Ketimines | Organometallic iron complex | rsc.org |
| C-F | Polyfluorinated fluorocarbons | Functionalized organofluorine compounds | rsc.org |
Isomerization Reactions (e.g., Cyclooctadiene Isomerization)
Isomerization reactions, where a molecule is transformed into an isomer with a different arrangement of atoms, are valuable transformations in organic synthesis. researchtrends.net Diiron nonacarbonyl and related iron complexes have been shown to catalyze certain isomerization reactions. mdpi.com
One notable example is the isomerization of cyclooctadiene. While some studies focus on other transition metals for this transformation, iron carbonyls have also been implicated. chemistryviews.orgnih.gov For instance, the reaction of a zinc/zirconium heterobimetallic complex with 1,5-cyclooctadiene (B75094) results in its slow isomerization to 1,3-cyclooctadiene. nih.gov Iron-catalyzed isomerization of unsaturated alcohols to carbonyl compounds has also been reported, proceeding through the formation of π-allyl iron complexes. mdpi.com
Iron carbonyl complexes have been used for the isomerization of allylic alcohols; however, a significant drawback is the need for UV light for activation. mdpi.com More recent developments have focused on other iron complexes, such as pincer PNP-iron complexes, which can catalyze the isomerization of both allylic and homoallylic alcohols to ketones. mdpi.com
Applications in Materials Science and Nanotechnology
Synthesis of Iron Nanoparticles
A prominent application of diiron nonacarbonyl is in the synthesis of iron nanoparticles. The compound acts as a reliable iron source for generating well-defined nanoparticles, which are of significant interest for their magnetic and catalytic properties. A common challenge with iron carbonyl precursors like the highly toxic and volatile iron pentacarbonyl is the lack of control over reaction stoichiometry and safety concerns. rsc.orgresearchgate.netrsc.org Diiron nonacarbonyl, being a solid, offers an easier-to-handle alternative. rsc.orgresearchgate.net Although it has poor solubility in many common solvents, methods have been developed to overcome this limitation. rsc.orgresearchgate.netrsc.org
A key methodology for synthesizing iron nanoparticles from diiron nonacarbonyl involves its thermal decomposition in ionic liquids (ILs). scirp.org Ionic liquids, such as n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄), have been identified as effective "green" alternatives to conventional organic solvents for this process. scirp.orgresearchgate.net The procedure typically involves dissolving diiron nonacarbonyl in the ionic liquid under an inert atmosphere, like nitrogen or argon, to prevent oxidation. researchgate.netscirp.org The mixture is then heated, causing the diiron nonacarbonyl to decompose and form iron nanoparticles. researchgate.net These nanoparticles are stabilized by the ionic liquid, which provides electrostatic protection and prevents agglomeration without the need for additional stabilizing agents. hhu.de The resulting nanoparticles can be separated from the ionic liquid via centrifugation, allowing the ionic liquid to be reused. scirp.orgscirp.orghhu.de This method has been shown to produce stable dispersions of iron nanoparticles. scirp.orgresearchgate.net
The properties of the iron nanoparticles synthesized from diiron nonacarbonyl can be tailored by carefully controlling the reaction parameters. Research has shown that variables such as temperature and precursor concentration significantly influence the outcome of the synthesis.
Experiments conducted by heating the diiron nonacarbonyl solution in an ionic liquid have explored temperature ranges between 170°C and 200°C. scirp.orgscirp.org The synthesis is typically carried out over a period of 12 hours under constant stirring to ensure uniform decomposition. scirp.orgscirp.org The initial concentration of diiron nonacarbonyl in the ionic liquid has also been investigated, with studies using concentrations from 0.1% to 0.9%. scirp.orgscirp.org While the starting concentration was found to have a minimal effect on the final nanoparticle size when the reaction is performed under a nitrogen atmosphere, it does impact the yield. scirp.org However, when decomposition occurs in the presence of air, the size of the resulting iron oxide nanoparticles can be slightly larger at higher precursor concentrations. scirp.org
Table 1: Optimized Synthesis Parameters for Iron Nanoparticles
| Parameter | Range Studied | Observations | Source(s) |
| Temperature | 170°C - 200°C | Influences particle size and stability. | , , scirp.org, scirp.org |
| Concentration of DINC | 0.1% - 0.9% | Affects yield and dispersion characteristics. Minimal influence on nanoparticle size under inert atmosphere. scirp.org | , scirp.org, scirp.org |
| Solvent | n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) | Facilitates nanoparticle formation and provides stability. scirp.org | , scirp.org, researchgate.net |
| Atmosphere | Nitrogen or Argon | Essential for preventing the oxidation of iron nanoparticles to iron oxides. researchgate.net | researchgate.net, scirp.org |
| Reaction Time | 12 hours | Standard duration used for thermal decomposition. scirp.orgscirp.org | scirp.org, scirp.org |
Achieving control over the size and stability of iron nanoparticles is critical for their subsequent applications. The thermal decomposition of diiron nonacarbonyl in ionic liquids has been shown to produce iron nanoparticles with a median diameter of approximately 10 nm. scirp.org Dynamic light scattering is a technique used to characterize the size and dispersion stability of the synthesized nanoparticles. The stability of the nanoparticle dispersion is a key factor, and stable dispersions in solvents like ethanol (B145695) have been prepared after separating the nanoparticles from the ionic liquid. scirp.orgscirp.org The superparamagnetic nature of the black iron nanoparticles can lead to agglomeration, which is a factor to be managed for maintaining stability. scirp.org Varying the reaction temperature has been demonstrated as a method to control nanoparticle size; for instance, in one study, oxidized iron nanoparticles of 11.1 nm and 7.2 nm were formed at 180 °C and 280 °C, respectively. rsc.org
Development of Nanocomposites for Electronic Devices and Environmental Remediation
The stable iron nanoparticles derived from diiron nonacarbonyl are valuable building blocks for creating nanocomposites. These nanocomposites are utilized in a variety of applications, including the fabrication of magnetic materials and catalysts. The inherent thermal stability and magnetic properties of the nanoparticles make them particularly suitable for integration into electronic devices. For example, iron nanowires constructed using Fe₂(CO)₉ have been applied in magneto-resistance and spintronic devices. scirp.org
In the realm of environmental remediation, nanoscale iron particles are recognized as a new generation of technology for tackling challenging cleanup problems. epa.gov Their large surface area and high reactivity make them effective for the transformation and detoxification of various common environmental contaminants, such as chlorinated organic solvents and organochlorine pesticides. epa.gov Iron oxide nanoparticle-based materials are being systematically studied for the removal of petroleum-derived pollutants from water through mechanisms like adsorption and photocatalytic oxidation. nih.gov
Biomedical Applications of Derived Nanoparticles
Iron oxide nanoparticles (IONPs) derived from precursors like diiron nonacarbonyl have garnered significant attention for their potential in biomedical applications, owing to their magnetic properties and biocompatibility. mdpi.comnih.gov These nanoparticles are being explored for roles in magnetic resonance imaging (MRI), magnetic hyperthermia, and as carriers for therapeutic agents. nih.govnih.gov The ability to functionalize the surface of these nanoparticles enhances their stability in biological systems and allows for targeted delivery. mdpi.com
A significant area of research is the use of iron nanoparticles synthesized from diiron nonacarbonyl as drug delivery systems. Studies have demonstrated that these nanoparticles can be effectively loaded with anticancer drugs, showing promising loading and release profiles for their use as carriers in targeted cancer therapy. Iron oxide nanoparticles are particularly attractive for delivering chemotherapeutic agents like Doxorubicin. nih.govmdpi.com The nanoparticles can be coated with polymers to improve biocompatibility and loaded with high doses of water-insoluble anticancer drugs. nih.gov These drug-loaded nanoparticles have shown sustained release of the incorporated drug over extended periods and have demonstrated a dose-dependent antiproliferative effect in cancer cell lines. nih.gov The drug release can also be designed to be pH-responsive, releasing the therapeutic agent more readily in the acidic microenvironment of a tumor. mdpi.com
Table 2: Research Findings on Biomedical Applications of Derived Nanoparticles
| Application Area | Key Research Finding | Compound(s) Involved | Source(s) |
| Drug Delivery Systems | Nanoparticles from Fe₂(CO)₉ showed effective loading and release for anticancer drugs. | Diiron nonacarbonyl, Anticancer drugs | |
| Anticancer Drug Loading | Iron oxide nanoparticles successfully loaded with Doxorubicin for cancer therapy. | Iron oxide nanoparticles, Doxorubicin | nih.gov, mdpi.com |
| Sustained Release | A water-dispersible oleic acid-Pluronic-coated iron oxide nanoparticle formulation demonstrated sustained drug release over two weeks. | Iron oxide nanoparticles, Oleic acid, Pluronic, Water-insoluble anticancer agents | nih.gov |
| Targeted Therapy | Magnetic properties allow for potential targeting of drug-loaded nanoparticles to specific sites using an external magnetic field. | Iron oxide nanoparticles, various drugs | mdpi.com |
Nanoparticles as Nanotracers for Mixer Studies in Liquid Feeds
Diiron nonacarbonyl serves as a precursor for the synthesis of iron nanoparticles utilized as nanotracers in the evaluation of mixing efficiency in liquid animal feeds. scirp.orgscirp.org The process involves the thermal decomposition of diiron nonacarbonyl (DINC) in an ionic liquid, which acts as a green alternative to conventional organic solvents. scirp.orgresearchgate.net This method produces stable dispersions of ferromagnetic iron nanoparticles. scirp.org
Research has demonstrated the preparation of iron nanoparticles by dissolving diiron nonacarbonyl in n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF) and heating the solution. scirp.orgscirp.org The size of the resulting nanoparticles is influenced by factors such as temperature and the concentration of DINC in the ionic liquid. scirp.org For instance, studies have explored temperature ranges of 170°C to 200°C and DINC concentrations from 0.1% to 0.9%. scirp.orgscirp.org The resulting iron nanoparticles typically have a median diameter of around 10 nm. scirp.orgscirp.org
Once synthesized, these nanoparticles can be separated from the ionic liquid and re-dispersed in a solvent like ethanol to create a stable suspension. scirp.org This suspension is then introduced into liquid feeds, such as molasses-based products. scirp.orgmetrology.kharkov.ua The key advantage of using these magnetic nanoparticles is the ability to quantitatively assess their distribution within the feed, which reflects the thoroughness of the mixing process. scirp.orgmetrology.kharkov.ua
The quantitative analysis involves a multi-step procedure to determine the iron content in feed samples. scirp.orgresearchgate.net This process validates the mixing performance and ensures uniform distribution of additives in the final product. researchgate.net
Table 1: Synthesis and Analysis of Iron Nanoparticles from Diiron Nonacarbonyl
| Parameter | Description |
|---|---|
| Precursor | Diiron nonacarbonyl (DINC) scirp.orgscirp.org |
| Solvent/Medium | n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF) ionic liquid scirp.orgscirp.org |
| Synthesis Method | Thermal decomposition under a nitrogen atmosphere scirp.orgscirp.org |
| Temperature Range | 170°C - 200°C scirp.orgscirp.org |
| Precursor Concentration | 0.1% - 0.9% DINC in BMIMBF scirp.orgscirp.org |
| Nanoparticle Separation | Centrifugation scirp.org |
| Post-Synthesis Dispersion | Re-dispersion in ethanol scirp.org |
| Analytical Method | Spectrophotometric determination of iron cations at 490 nm after magnetic retrieval and acid dissolution. scirp.org |
Thin Film Deposition Techniques
Diiron nonacarbonyl is a valuable precursor in various thin film deposition techniques, primarily due to its reactivity as a source of zero-valent iron. wikipedia.org These methods are crucial in the electronics and materials science industries for creating thin metallic or metal-containing layers on substrates. google.com
Chemical Vapor Deposition (CVD): CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a thin film. google.com Diiron nonacarbonyl has been identified as a precursor for depositing iron-containing films via CVD. google.com The process can be used for blanket or selective area deposition. google.com While specific process parameters vary, CVD using organometallic compounds like diiron nonacarbonyl is preferred for its ability to create conformal coatings on complex topographies. google.com
Electron Beam-Induced Deposition (EBID): EBID is a direct-write, maskless nanofabrication technique that uses a focused electron beam to decompose a gaseous precursor molecule adsorbed on a surface. researchgate.net Diiron nonacarbonyl is frequently used as a precursor for depositing iron-containing nanostructures. researchgate.net This technique allows for the precise, 3D printing of ferromagnetic materials with features down to the nanometer scale. researchgate.net Research has shown that using diiron nonacarbonyl in EBID can produce deposits with a high iron content, sometimes exceeding 90 atomic percent, particularly when high beam energies are applied. researchgate.net It is considered an effective precursor for creating catalytically active iron particles for applications like carbon nanotube growth. nist.gov
Table 2: Comparison of Thin Film Deposition Techniques Using Diiron Nonacarbonyl
| Technique | Precursor State | Deposition Mechanism | Key Advantages | Resulting Material |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Gaseous google.com | Thermal decomposition on a heated substrate google.com | Good step coverage, ability to coat irregular topographies google.com | Iron-containing thin films google.com |
| Electron Beam-Induced Deposition (EBID) | Gaseous researchgate.net | Decomposition by a focused electron beam researchgate.net | High spatial resolution, direct-write 3D fabrication researchgate.net | High-purity iron nanostructures and nanopillars researchgate.net |
Diironnonacarbonyl in Organic Synthesis: Stoichiometric and Catalytic Roles
Precursor for Reactive Iron Carbonyl Fragments
Diironnonacarbonyl is a valuable precursor for generating reactive iron carbonyl fragments, which are instrumental in various synthetic transformations. It is frequently used to synthesize compounds of the type Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.orgwikiwand.com These reactions are often carried out in slurries of tetrahydrofuran (B95107) (THF). wikipedia.orgwikiwand.com In these processes, it is believed that a small amount of Fe₂(CO)₉ dissolves and dissociates to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgchemeurope.com
A key example of its role as a precursor is in the synthesis of (Benzylideneacetone)iron Tricarbonyl, ((C₆H₅CH=CHC(O)CH₃)Fe(CO)₃). wikipedia.orgwikiwand.com This complex, a source of the Fe(CO)₃ fragment, is prepared through the reaction of this compound with benzylideneacetone. wikipedia.orgwikiwand.com The Fe(CO)₃ unit can then be transferred to other organic molecules, demonstrating the utility of this compound in facilitating the formation of various organoiron complexes. wikipedia.org
Synthesis of Cyclopentadienones (Noyori [3+2] Reaction)
This compound plays a crucial role in the synthesis of cyclopentadienones through a formal [3+2] cycloaddition reaction. wikipedia.orgwikiwand.com This method, known as the Noyori [3+2] reaction, involves the reaction of dibromoketones with this compound to produce the corresponding cyclopentadienone. wikipedia.orgwikiwand.com This transformation provides an efficient route to five-membered ring systems that are otherwise challenging to synthesize. The reaction proceeds via a net [2+3]-cycloaddition mechanism. wikiwand.com
Cycloaddition Reactions
This compound is utilized in various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic molecular architectures.
Reactions with Bridged Polycyclics Containing Vinyl Cyclopropane (B1198618) Groups
Research has shown that this compound reacts with bridged polycyclic compounds that contain a vinyl cyclopropane moiety. acs.orgacs.org These reactions can lead to the formation of diene complexes through the cleavage of the cyclopropane ring. acs.org The interaction of the iron carbonyl with the strained vinylcyclopropane (B126155) system facilitates skeletal rearrangements and the formation of new carbon-carbon bonds, providing access to unique polycyclic structures.
Reactions with Benzvalene (B14751766): Fragmentation, Rearrangement, and Hydrogen Transfer
The reaction of this compound with benzvalene, a valence isomer of benzene, is a complex process involving fragmentation, rearrangement, and hydrogen transfer. acs.orgacs.org This reaction leads to the formation of a ferretane, a novel ring system. documentsdelivered.com The interaction with the iron carbonyl species promotes the reorganization of the strained benzvalene framework, yielding a variety of hydrocarbon products. acs.org This highlights the ability of this compound to mediate intricate transformations of highly strained molecules.
Cascade Diels-Alder Reactions for Complex Molecule Synthesis
This compound has been implicated in promoting cascade Diels-Alder reactions, which are powerful tools for the rapid construction of complex polycyclic molecules. nih.gov While some reactions proceed thermally, the presence of this compound can influence the reaction pathway. nih.gov For instance, a this compound-promoted reaction has been observed in the conversion of a tethered triyne to a benzyne (B1209423) intermediate, which then undergoes subsequent trapping reactions. nih.gov Cascade reactions, such as tandem Diels-Alder reactions, are valuable for synthesizing complex natural products and their precursors in a regio- and stereochemically controlled manner. beilstein-journals.org
Reactivity with Heterocyclic Systems
Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile reagent in organic synthesis, demonstrating significant reactivity with a variety of heterocyclic compounds. Its interactions with these systems lead to a range of transformations, including the formation of stable organometallic complexes, ring-opening reactions, cycloadditions, and functional group modifications. These reactions are valuable for the synthesis of complex organic molecules and novel materials.
The reactivity of diiron nonacarbonyl often involves the generation of a reactive "Fe(CO)₄" or "Fe(CO)₃" fragment, which can coordinate to the heteroatom or the π-system of the heterocycle, initiating subsequent transformations. The specific outcome of the reaction is highly dependent on the nature of the heterocyclic ring, its substituents, and the reaction conditions.
Reactions with Oxygen-Containing Heterocycles
Diiron nonacarbonyl reacts with various oxygen-containing heterocycles, often leading to deoxygenation, ring-opening, or the formation of iron carbonyl complexes.
With furans, Fe₂(CO)₉ can trap reactive intermediates generated from other reagents. For instance, oxyallyl intermediates, generated from dibromoketones and diiron nonacarbonyl, can be efficiently trapped by furans in cyclocoupling reactions. orgsyn.org Furthermore, Fe₂(CO)₉ promotes the deoxygenative aromatization of Diels-Alder adducts derived from furans. worktribe.comwvu.edu This process converts oxabicyclic compounds into highly substituted aromatic rings, such as trifluoromethyl-benzophenone derivatives. worktribe.com
The interaction of Fe₂(CO)₉ with 1,2-oxazine derivatives has been studied as a model for its reactivity with the N-O bond. researchgate.net In the presence of water, the reaction predominantly leads to the reduction of the N-O bond. Under anhydrous conditions, however, insertion of a carbonyl group into the N-O bond of tetrahydro-1,2-oxazine can occur. researchgate.net For 3,6-dihydro-1,2-oxazines, the reaction with Fe₂(CO)₉ and water can yield π-allyl-Fe-σ-lactones. researchgate.net
| Heterocycle | Reagents | Conditions | Product(s) | Research Finding |
| Furan (B31954) Adducts | Fe₂(CO)₉ | Toluene (B28343), 80 °C | Ortho-trifluoromethyl-benzophenones | Efficient deoxygenative aromatization of oxabicyclic Diels-Alder adducts. worktribe.com |
| Tetrahydro-1,2-oxazine | Fe₂(CO)₉ | Anhydrous | CO insertion into N-O bond | The reaction pathway is dependent on the presence of water. researchgate.net |
| 3,6-Dihydro-1,2-oxazine | Fe₂(CO)₉, H₂O | - | π-allyl-Fe-σ-lactones, Carbon dioxide, Aniline | Formation of π-allyl-Fe-σ-lactones via a proposed amino alcohol intermediate. researchgate.net |
| 7-Oxanorbornadienes | Fe₂(CO)₉ | - | Benzene Derivatives | Catalyzes the reduction and aromatization of [4+2] adducts. |
Reactions with Sulfur-Containing Heterocycles
The reaction of diiron nonacarbonyl with sulfur-containing heterocyles like thiophenes often results in desulfurization and the formation of ferracyclopentadiene complexes (ferroles), which can be valuable intermediates. The interaction typically involves C-S bond cleavage. acs.org
For example, Fe₂(CO)₉ reacts with quinolyl-substituted thiophenes, leading to C-S bond cleavage and the formation of diiron complexes. acs.org Similarly, reactions with N-(2-thienylmethylidene)-2-thienylmethylamine derivatives in the presence of Fe₂(CO)₉ result in cyclometallated diiron compounds. dntb.gov.ua The reaction with 2,5-dihydrothiophene-1-oxide produces an iron tricarbonyl complex without rearrangement.
| Heterocycle | Reagents | Conditions | Product(s) | Research Finding |
| Thiophene Derivatives | Fe₂(CO)₉ | - | Diiron complexes | Promotes C-S bond cleavage and activation. acs.org |
| N-(2-thienylmethylidene)-2-thienylmethylamine | Fe₂(CO)₉ | - | Cyclometallated diiron complexes | Leads to C-H activation and formation of new Fe-C bonds. dntb.gov.ua |
| 2,5-Dihydrothiophene-1-oxide | Fe₂(CO)₉ | - | Iron tricarbonyl complex | Forms a stable organometallic complex without skeletal rearrangement. |
Reactions with Nitrogen-Containing Heterocycles
Diiron nonacarbonyl displays diverse reactivity with nitrogen-containing heterocycles, including pyrroles, azines, and imines, often leading to complex structural rearrangements.
The reactions with azines substituted with pyrrolyl, pyridyl, and thienyl groups can lead to N-N bond cleavage, cyclometallation, and the formation of C-N σ and π-bonds. researchgate.netlookchem.com The reaction of Fe₂(CO)₉ with imine ligands derived from naphthylcarbaldehydes results in a series of iron carbonyl complexes through C-H activation and subsequent intramolecular hydrogen shifts. acs.org Three distinct hydrogen migration pathways have been observed in these reactions. acs.org
In the case of pyrroles, Fe₂(CO)₉ can be used to generate (1-azabutadiene)tricarbonyliron(0) complexes, which are precursors for the synthesis of substituted pyrroles. researchgate.net It also reacts with alkyl 1H-pyrrole-1-carboxylates to trap oxyallyl intermediates. orgsyn.org Furthermore, N-heterocyclic diphospholenes react with diiron nonacarbonyl to form phosphenium complexes. rsc.org
| Heterocycle | Reagents | Conditions | Product(s) | Research Finding |
| Pyrrolyl-, Pyridyl-, Thienyl-substituted Azines | Fe₂(CO)₉ | - | Dinuclear iron carbonyl clusters | Involves N-N bond cleavage, C-H activation, and cyclometallation. researchgate.netlookchem.com |
| Naphthyl-imines | Fe₂(CO)₉ | - | Various iron carbonyl complexes | Proceeds via C-H activation and distinct intramolecular hydrogen migration pathways. acs.org |
| 1-Azabutadienes | Fe₂(CO)₉ | - | (1-azabutadiene)tricarbonyliron(0) complexes | Forms complexes that can be converted to substituted pyrroles. researchgate.net |
| N-heterocyclic diphospholenes | Fe₂(CO)₉ | Room Temperature, 24h | Phosphenium complex | Reacts as phosphinyl radicals to form stable complexes. rsc.org |
Bioinorganic Chemistry Relevance of Diironnonacarbonyl
Modeling Hydrogenase Enzymes and Related Active Sites
Diironnonacarbonyl serves as a crucial starting material and structural model for the active sites of [FeFe]-hydrogenase enzymes. , ontosight.ai These enzymes are highly efficient biological catalysts for the reversible conversion of protons and electrons to molecular hydrogen. researchgate.net The active site of [FeFe]-hydrogenases, known as the H-cluster, features a unique diiron center bridged by sulfur atoms from cysteine residues and coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands. upenn.edu
The structural and functional similarities between the Fe₂(CO)₉ core and the diiron subsite of the H-cluster make it an ideal platform for synthesizing model complexes, or mimics. researchgate.net The goal of this research is to create synthetic analogues that replicate the enzyme's ability to catalyze hydrogen evolution, often with a focus on developing catalysts for sustainable energy applications.
Scientists have successfully prepared numerous diiron dithiolato complexes that model various aspects of the hydrogenase active site. researchgate.netnih.gov For instance, the reaction of Fe₂(CO)₉ or Fe₃(CO)₁₂ with thiols is a primary route to synthesize [Fe₂(μ-SR)₂(CO)₆] complexes, which are foundational mimics. osti.gov These models have been instrumental in understanding the structure, mechanism, and function of hydrogenases. researchgate.net Studies on these synthetic mimics, such as diiron monothiolate complexes, have demonstrated their capability to act as electrocatalysts for the reduction of protons to produce molecular hydrogen, mimicking the function of the natural enzyme. researchgate.net
| Feature | [FeFe]-Hydrogenase Active Site (H-Cluster) | Synthetic Models (from Fe₂[CO]₉) |
|---|---|---|
| Metal Core | Diiron center ([2Fe]H) | Diiron core (Fe₂). upenn.edu |
| Bridging Ligands | Azadithiolate bridge, CO. researchgate.net | Thiolate (SR), CO. osti.gov |
| Terminal Ligands | CO, CN⁻, Cysteine-S. upenn.edu | CO, Phosphines. researchgate.net |
| Function | Efficient H₂ production/oxidation. researchgate.net | Electrocatalytic proton reduction to H₂. researchgate.net |
Interactions with Biological Molecules (e.g., Azine Derivatives)
The reactivity of diiron nonacarbonyl with biologically relevant organic molecules has been explored to create novel organometallic structures. A notable area of investigation involves its reactions with azine derivatives (compounds containing the >C=N-N=C< functional group). researchgate.net These reactions can lead to new coordination modes and bimetallic compounds. acs.org
Research has shown that the reaction of aromatic azines with Fe₂(CO)₉ can yield dinuclear iron carbonyl cluster compounds as the primary products. researchgate.net The formation of these products is often rationalized by a C-H activation reaction at the aromatic substituent. researchgate.net Furthermore, these interactions can induce the disproportionation of the azine into a primary imine and a nitrile, with the resulting fragments being stabilized by coordination to iron carbonyl complexes. researchgate.net In reactions with pyrrolyl-, pyridyl-, and thienyl-substituted azines, outcomes such as N-N bond cleavage and cyclometallation have been observed. acs.org These studies highlight the ability of the diiron carbonyl framework to activate and transform organic molecules, which could be harnessed for developing new therapeutic agents.
Cytotoxicity Studies of Diiron Complexes
While diiron nonacarbonyl itself is not typically used as a drug, a variety of diiron complexes derived from it have shown significant promise as anticancer agents. researchgate.netnih.gov These complexes, often featuring bis(cyclopentadienyl) ligands and bridging vinyliminium or aminocarbyne ligands, have been synthesized and evaluated for their in vitro cytotoxicity against a range of cancer cell lines. researchgate.netnih.gov
A key focus of cytotoxicity studies has been on the human ovarian carcinoma cell line A2780 and its cisplatin-resistant counterpart, A2780cisR. researchgate.netmdpi.com This allows researchers to assess not only the potency of the diiron complexes but also their ability to overcome the common clinical problem of cisplatin (B142131) resistance.
Several studies have demonstrated that diiron complexes can exhibit moderate to potent antiproliferative activity against both A2780 and A2780cisR cell lines. mdpi.com For example, diiron bis-cyclopentadienyl complexes with bridging vinyliminium ligands showed variable cytotoxicity depending on the substituents on the ligand. mdpi.com Notably, the activity against the cisplatin-resistant A2780cisR line is often comparable to that against the sensitive A2780 line, indicating that these complexes may operate via a mechanism of action different from that of cisplatin. researchgate.netmdpi.com Diiron complexes conjugated to bioactive molecules like aspirin (B1665792) or chlorambucil (B1668637) have also shown high potency and an ability to overcome resistance in A2780cisR cells. acs.orgunibo.it
| Complex Type | A2780 IC₅₀ (µM) | A2780cisR IC₅₀ (µM) | Reference |
|---|---|---|---|
| Diiron μ-vinyliminium (2a) | 11 (after 24h) | 21 (after 24h) | mdpi.com |
| Selenophene-decorated alkylidene (4a-c) | Moderate Activity | Moderate, Comparable Activity | researchgate.netmdpi.com |
| Aspirin-conjugated (4) | 2.8 ± 0.4 | 2.6 ± 0.4 | unibo.it |
| Chlorambucil-conjugated (9) | 1.8 ± 0.3 | 3.8 ± 0.3 | unibo.it |
| μ-vinyliminium (4c) | Potent Activity | Assessed Activity | nih.gov |
*IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The anticancer activity of these diiron complexes is attributed to several interconnected mechanisms of action that differ significantly from traditional platinum-based drugs.
Fragmentation: A key proposed mechanism is the intracellular fragmentation of the diiron complex. mdpi.com The robust diiron scaffold is thought to be a carrier that, once inside the cell, breaks down to release active species. researchgate.net This fragmentation can involve iron oxidation and the formation of active monoiron species, which are believed to be the ultimate cytotoxic agents. researchgate.netmdpi.com The kinetics of this fragmentation process appear to be correlated with the antiproliferative activity of the parent diiron complex. mdpi.com
Redox Processes and Oxidative Stress: Many diiron complexes are believed to exert their cytotoxic effects by interfering with the cellular redox balance. nih.gov This involves the generation of reactive oxygen species (ROS), which induces a state of high oxidative stress within the cancer cells. nih.govacs.org The production of ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death. unipi.it In some cases, the ROS production elicited by diiron complexes was found to be even higher than that induced by hydrogen peroxide, a standard positive control. acs.org This redox activity, potentially involving the Fe(II)/Fe(III) couple, is a stark contrast to the DNA-binding mechanism of cisplatin. nih.gov
Other Mechanisms: Research points to other specific cellular targets and pathways. Some diiron complexes have been shown to inhibit the selenoenzyme thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation, which can further contribute to oxidative stress. nih.govnih.gov Other studies suggest that these complexes can disrupt mitochondrial homeostasis. nih.gov Depending on the cell type and the specific complex, the induced cell death can manifest as apoptosis, or programmed cell death, and in some cases as ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. unipi.itnih.gov
Emerging Research Directions and Future Outlook for Diironnonacarbonyl
Development of Novel Diironnonacarbonyl-Derived Catalyst Systems
The development of novel catalyst systems derived from this compound is a burgeoning area of research. Scientists are focused on creating catalysts that are not only efficient and selective but also align with the principles of green chemistry by utilizing earth-abundant metals. nano-ntp.com These new systems are being designed for a variety of organic transformations, including challenging C–H activation and cross-coupling reactions. nano-ntp.com
One promising strategy involves the "ship-in-a-bottle" approach, where this compound is encapsulated within molecular-scale cages like zeolitic imidazolate frameworks (ZIFs). pnas.org Subsequent pyrolysis yields atomically precise dinuclear iron sites embedded in a nitrogen-doped carbon support. pnas.org These materials have shown exceptional performance in catalytic ozonation, a key process in water treatment. pnas.org
Furthermore, this compound serves as a precursor for creating model systems of hydrogenase enzymes. These enzymes are highly efficient in catalyzing hydrogen evolution, a critical reaction for sustainable energy production. Research in this area aims to develop synthetic catalysts that mimic the activity of these natural systems for applications in fuel cells and solar-driven water splitting.
Recent Developments in this compound-Derived Catalysts:
| Catalyst System | Synthetic Strategy | Application | Key Findings |
| Fe₂@N-C | Encapsulation in ZIF-8 followed by pyrolysis pnas.org | Catalytic Ozonation | Creates atomically precise Fe₂ sites with enhanced activity pnas.org |
| Hydrogenase Mimics | Synthesis of complexes that model the enzyme's active site | Hydrogen Evolution | Facilitates hydrogen production under mild conditions |
| (Cyclopentadienone)iron Carbonyls | Reaction of diynes with Fe₂(CO)₉ | Transfer Hydrogenation/Dehydrogenation | Catalyst activity is tunable by modifying cyclopentadienone electronics acs.org |
| Iron Nanoparticles | Thermal decomposition in ionic liquids | Catalysis, Magnetic Materials | Nanoparticle size and stability can be controlled by reaction parameters |
Exploration of New Reaction Pathways and Mechanistic Insights
Researchers are actively exploring new reaction pathways that leverage the unique reactivity of this compound. A significant focus is on understanding the intricate mechanisms of these reactions to improve their efficiency and selectivity. For instance, studies on the Pauson-Khand reaction involving 1,1-disubstituted allenylsilanes have identified three-membered iron metallacycles as key reaction intermediates. researchgate.net This insight opens the door to designing more stereoselective syntheses of complex organic molecules. researchgate.net
Mechanistic investigations into transfer hydrogenation and dehydrogenation reactions catalyzed by (cyclopentadienone)iron carbonyl compounds have revealed that the electronic properties of the cyclopentadienone ligand play a crucial role in determining the reaction rates. acs.org Kinetic isotope effect experiments have provided evidence that hydrogen transfer is the turnover-limiting step in these catalytic cycles. acs.org
The use of mass spectrometry is also providing valuable mechanistic information that is otherwise difficult to obtain from solution-phase studies, allowing for the detection of highly reactive intermediates. acs.org
Expansion of Applications in Sustainable Technologies and Green Chemistry
This compound is finding increasing use in sustainable technologies and green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org A key principle of green chemistry is the use of renewable feedstocks, and this compound has been employed in the conversion of biomass-derived furan (B31954) compounds into valuable chemicals. researchgate.netresearchgate.net For example, it catalyzes the reduction of 7-oxanorbornadienes, derived from furanic substrates, to form functionalized benzenes. ananikovlab.ru
The development of this compound-based catalysts for hydrogen production from water splitting powered by solar energy is a significant step towards a sustainable hydrogen economy. These catalysts have shown the potential to significantly increase the rate of hydrogen evolution compared to conventional methods.
Furthermore, the synthesis of iron nanoparticles from this compound contributes to the development of nanocomposites for applications in magnetic materials and environmental remediation. The principles of green chemistry are also being applied to the synthesis processes themselves, with a focus on reducing waste and using safer solvents. researchgate.net
Advanced Characterization Techniques for In-Situ Studies
To gain deeper insights into the behavior of this compound in catalytic processes, researchers are employing advanced characterization techniques for in-situ studies. These methods allow for the observation of catalysts and reaction intermediates under actual operating conditions.
In-situ Raman spectroscopy has been used to identify surface atomic oxygen and peroxide species on this compound-derived catalysts during ozonation reactions, providing direct evidence of the reaction mechanism. nih.gov For studying the thermal decomposition of this compound to form nanoparticles, in-situ Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry can be used to monitor the release of carbon monoxide and correlate it with nanoparticle nucleation rates.
Solid-state spectroscopic techniques like infrared and Raman spectroscopy are essential for studying this compound itself, due to its insolubility in most solvents. researchgate.net Inelastic neutron scattering (INS) has also been used to obtain a complete vibrational assignment of the molecule. researchgate.net For supported catalysts, atom probe tomography (APT) offers three-dimensional chemical imaging with sub-nanometer resolution, enabling the detailed analysis of the structure and composition of individual bimetallic nanoparticles. acs.org
Advanced Characterization Techniques for this compound Systems:
| Technique | Information Obtained | Application Example |
| In-situ Raman Spectroscopy | Identification of surface species during reaction nih.gov | Observing *O and *OO species in catalytic ozonation nih.gov |
| In-situ FTIR/Mass Spectrometry | Monitoring gas evolution and reaction kinetics | Studying CO release during nanoparticle synthesis |
| Atom Probe Tomography (APT) | 3D chemical imaging of nanoparticles acs.org | Characterizing bimetallic supported catalysts acs.org |
| Inelastic Neutron Scattering (INS) | Complete vibrational spectra of solid-state samples researchgate.net | Assignment of vibrational modes of Fe₂(CO)₉ researchgate.net |
Integration of Theoretical Predictions with Experimental Verification
The synergy between theoretical predictions and experimental verification is accelerating progress in understanding and utilizing this compound. chemrxiv.org Density Functional Theory (DFT) calculations have become an indispensable tool for modeling molecular structures, predicting vibrational spectra, and elucidating reaction mechanisms. uni-muenchen.de
For this compound, DFT calculations have successfully reproduced its experimental structure and have been used to support the assignment of its complex vibrational spectra. researchgate.netuni-muenchen.de Theoretical studies have also been crucial in understanding the structural preferences of related bi- and trinuclear metal carbonyl clusters, revealing a delicate balance of metal-bridge and metal-metal bonding. uni-muenchen.de
In the study of reaction mechanisms, DFT calculations can provide insights into reaction intermediates and transition states, guiding the design of more efficient catalysts. nano-ntp.com For example, computational studies have detailed the unique behavior of the Fe(CO)₄ fragment in Pauson-Khand processes. researchgate.net The integration of machine learning with computational chemistry is an emerging area that could further enhance the predictive power of theoretical models and accelerate the discovery of new catalysts and reactions. chemrxiv.organanikovlab.ru This collaborative approach, where theoretical predictions guide experimental work and experimental results validate and refine theoretical models, is essential for advancing the chemistry of this compound. chemrxiv.org
Q & A
Q. What are the established methodologies for synthesizing iron nanoparticles using diironnonacarbonyl?
this compound (Fe₂(CO)₉) is thermally decomposed in ionic liquids (e.g., BMIMBF₄) under inert conditions. The process involves dissolving Fe₂(CO)₉ in the ionic liquid, heating to 170–200°C for 12 hours under nitrogen, and isolating nanoparticles via centrifugation. Characterization is performed using TEM (for size/morphology) and dynamic light scattering (for dispersion stability). Optimized HCl-acetone (1:1 v/v) mixtures are used to prepare iron salt solutions for spectrophotometric analysis at 490 nm .
Q. How do researchers ensure reproducibility in nanoparticle synthesis via thermal decomposition?
Rigorous control of reaction parameters (temperature, solvent purity, and inert atmosphere) is critical. For example, BMIMBF₄ must be dried under high vacuum for days to remove moisture. Post-synthesis, nanoparticles are dispersed in ethanol or oleic acid and evaporated into sugar-based liquid matrices to test stability. Replicate experiments with standardized protocols (e.g., fixed Fe₂(CO)₄ concentrations) and cross-validate using TEM and UV-Vis spectroscopy .
Q. What spectroscopic techniques are used to characterize Fe₂(CO)₉-derived nanoparticles?
UV-Vis spectroscopy (490 nm) quantifies iron concentration in HCl-acetone solutions, with linear calibration curves (1.2–2.0 ppm range). TEM confirms nanoparticle size (10–50 nm) and morphology, while dynamic light scattering assesses colloidal stability in liquid feeds. Iron recovery rates (~82%) are validated using neodymium magnet separation and acid digestion .
Advanced Research Questions
Q. How can contradictions in homogeneity data from nanoparticle dispersion studies be resolved?
Statistical frameworks like Poisson distribution and chi-square tests determine if observed inhomogeneity (e.g., absorbance variations) exceeds random chance. For instance, if >5% of 100 trials show non-random counts, mixtures are deemed "incomplete." Replicate experiments under controlled conditions (e.g., fixed stirring rates) and refine protocols using error margin thresholds .
Q. What strategies optimize ionic liquid selection for Fe₂(CO)₉ decomposition to enhance nanoparticle stability?
Screen ionic liquids (e.g., BMIMBF₄ vs. BMIMPF₆) for solvation effects, thermal stability, and nanoparticle affinity. Assess dispersibility in target matrices (e.g., sugar-based feeds) via zeta potential measurements. Reference density/viscosity data from imidazolium-based ionic liquid studies to predict solvent interactions .
Q. How can mechanistic insights into Fe₂(CO)₉ decomposition pathways improve synthesis scalability?
Use in-situ FTIR or mass spectrometry to monitor CO release during decomposition. Compare kinetics under varying temperatures (170–250°C) and solvent environments. Correlate intermediate species (e.g., Fe(CO)₃ fragments) with nanoparticle nucleation rates. Reference analogous studies on GaN nanoparticle synthesis in ionic liquids .
Experimental Design & Data Analysis
How to formulate a FINER-compliant research question for studying Fe₂(CO)₉-derived catalysts?
Apply the FINER framework:
- Feasible: Ensure access to controlled-atmosphere reactors and characterization tools.
- Interesting: Investigate catalytic activity in novel reactions (e.g., CO₂ reduction).
- Novel: Compare performance against traditional iron catalysts (e.g., Fe₃O₄).
- Ethical: Adhere to safety protocols for carbonyl handling.
- Relevant: Align with sustainable chemistry goals .
Q. What methodologies validate nanoparticle stability in complex liquid feed matrices?
Conduct accelerated stability tests by exposing nanoparticles to varying pH (3–9), temperatures (4–50°C), and ionic strengths. Monitor aggregation via UV-Vis turbidity metrics and cross-reference with TEM post-stress. Use ICP-OES to quantify iron leaching over time .
Interdisciplinary Applications
Q. How can Fe₂(CO)₉-derived nanoparticles be adapted as nanotracers in environmental studies?
Functionalize nanoparticles with fluorescent tags (e.g., rhodamine) and track dispersal in aquatic systems via fluorescence microscopy. Calibrate detection limits using spiked samples and validate recovery rates in sediment matrices .
Q. What collaborative approaches address challenges in scaling lab-scale synthesis to pilot systems?
Partner with chemical engineers to model heat/mass transfer in larger reactors. Use computational fluid dynamics (CFD) to optimize stirring efficiency and solvent evaporation rates. Pilot trials should incorporate real-time CO emission monitoring to ensure safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
